PI3K|A inhibitor 7
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Overview
Description
PI3K|A inhibitor 7 is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating various cellular functions such as growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A inhibitor 7 involves multiple steps, including the formation of key intermediates through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
PI3K|A inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
PI3K|A inhibitor 7 has a wide range of scientific research applications:
Mechanism of Action
PI3K|A inhibitor 7 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3K inhibitor used in cancer therapy.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Uniqueness
PI3K|A inhibitor 7 is unique due to its specific targeting of the PI3K pathway with minimal off-target effects, making it a promising candidate for cancer therapy. Its ability to inhibit the PI3K enzyme effectively while maintaining a favorable safety profile sets it apart from other similar compounds .
Properties
Molecular Formula |
C31H25N9O2 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-[5-[2-(1-cyclopropylpyrazol-4-yl)ethynyl]-4-oxo-3-phenylquinazolin-2-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C31H25N9O2/c1-19(35-30(41)26-27(32)37-38-16-6-15-33-29(26)38)28-36-24-10-5-7-21(12-11-20-17-34-39(18-20)22-13-14-22)25(24)31(42)40(28)23-8-3-2-4-9-23/h2-10,15-19,22H,13-14H2,1H3,(H2,32,37)(H,35,41)/t19-/m0/s1 |
InChI Key |
WJIZRLDLZOBDTH-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |
Canonical SMILES |
CC(C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |
Origin of Product |
United States |
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